Cas no 2396429-27-7 (Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride)
Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- F97494
- 2396429-27-7
- Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride
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- Inchi: 1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H/t5-;/m1./s1
- InChI Key: SKHQENDPKXVMIR-NUBCRITNSA-N
- SMILES: Cl.O(C)C([C@H]1CCCNN1)=O
Computed Properties
- Exact Mass: 180.0665554g/mol
- Monoisotopic Mass: 180.0665554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 127
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4Ų
Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB592193-250mg |
Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride; . |
2396429-27-7 | 250mg |
€442.30 | 2024-07-20 | ||
| abcr | AB592193-500mg |
Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride; . |
2396429-27-7 | 500mg |
€599.20 | 2024-07-20 | ||
| abcr | AB592193-1g |
Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride; . |
2396429-27-7 | 1g |
€834.60 | 2024-07-20 |
Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride Suppliers
Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride
Recent Advances in the Application of Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride (CAS: 2396429-27-7) in Chemical Biology and Pharmaceutical Research
The compound Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride (CAS: 2396429-27-7) has recently emerged as a promising chiral building block in pharmaceutical synthesis and chemical biology research. This bicyclic heterocyclic compound features a unique hexahydropyridazine scaffold with an ester functional group, making it particularly valuable for the construction of complex bioactive molecules. Recent studies have demonstrated its utility in asymmetric synthesis and as a precursor for various pharmacologically active compounds.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2396429-27-7 as a key intermediate in the synthesis of novel γ-aminobutyric acid (GABA) analogs. The (R)-configuration of the compound proved crucial for achieving the desired stereoselectivity in the final products, which showed improved binding affinity to GABA receptors compared to racemic mixtures. The hydrochloride salt form provided enhanced solubility and stability during the synthetic process, addressing previous challenges in handling the free base form.
Structural modification studies have revealed that the hexahydropyridazine core of 2396429-27-7 can serve as a constrained proline mimetic, offering new possibilities in peptide-based drug design. Research teams at several pharmaceutical companies have incorporated this scaffold into peptide analogs targeting G-protein coupled receptors (GPCRs), with preliminary results showing improved metabolic stability and receptor selectivity. The methyl ester group provides a convenient handle for further derivatization through standard coupling reactions.
Recent advances in synthetic methodology have improved the accessibility of 2396429-27-7. A 2024 Nature Communications paper described an enantioselective catalytic hydrogenation approach that achieves >99% ee with significantly reduced catalyst loading compared to previous methods. This development has important implications for scaling up production while maintaining the high stereochemical purity required for pharmaceutical applications.
Emerging applications in chemical biology have demonstrated the compound's potential as a molecular scaffold for fragment-based drug discovery. Its rigid yet functionalized structure makes it particularly suitable for constructing focused libraries targeting protein-protein interactions. Several research groups have reported successful applications of 2396429-27-7-derived fragments in identifying novel inhibitors of challenging targets such as KRAS and Myc.
Ongoing preclinical studies are exploring the therapeutic potential of derivatives containing the 2396429-27-7 scaffold in neurological disorders and metabolic diseases. Early results suggest that structural modifications of this core can yield compounds with favorable blood-brain barrier penetration properties and improved pharmacokinetic profiles. The field continues to evolve rapidly, with new synthetic applications and biological activities being discovered regularly.
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